1-[(4-Nitrophenoxy)methyl]-1H-imidazole
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Overview
Description
1-[(4-Nitrophenoxy)methyl]-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a nitrophenoxy group attached to the imidazole ring through a methylene bridge. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole typically involves the reaction of 4-nitrophenol with a suitable imidazole derivative. One common method is the nucleophilic substitution reaction, where 4-nitrophenol reacts with a halomethylimidazole in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate or sodium hydroxide .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Nitrophenoxy)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and DMSO .
Scientific Research Applications
1-[(4-Nitrophenoxy)methyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-[(4-Nitrophenoxy)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Methylphenoxy)methyl]-1H-imidazole: This compound has a methyl group instead of a nitro group, which can affect its reactivity and biological activity.
1-[(4-Chlorophenoxy)methyl]-1H-imidazole: The presence of a chlorine atom can influence the compound’s chemical properties and interactions with molecular targets.
1-[(4-Aminophenoxy)methyl]-1H-imidazole: The amino group can enhance the compound’s ability to form hydrogen bonds and interact with biological molecules.
Each of these compounds has unique properties and applications, highlighting the versatility of the imidazole scaffold in chemical and biological research.
Properties
CAS No. |
918887-18-0 |
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Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-[(4-nitrophenoxy)methyl]imidazole |
InChI |
InChI=1S/C10H9N3O3/c14-13(15)9-1-3-10(4-2-9)16-8-12-6-5-11-7-12/h1-7H,8H2 |
InChI Key |
FFPATNLMPAMXIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CN=C2 |
Origin of Product |
United States |
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